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7,8-Dihydroxy-6-methoxycoumarin 5-beta-D-Glucoside
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Overview
Description
7,8-Dihydroxy-6-methoxycoumarin 5-beta-D-Glucoside is a naturally occurring compound belonging to the coumarin family. It is characterized by its molecular formula C16H18O11 and is known for its diverse biological activities. This compound is often found in various plants and has been studied for its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroxy-6-methoxycoumarin 5-beta-D-Glucoside typically involves the condensation of hydroxyhydroquinone triacetate with malonic acid in the presence of concentrated sulfuric acid . This reaction leads to the formation of the coumarin core, which is then glycosylated to produce the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biotechnological methods, such as microbial fermentation, can also be explored for more sustainable production.
Chemical Reactions Analysis
Types of Reactions: 7,8-Dihydroxy-6-methoxycoumarin 5-beta-D-Glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as methoxy and hydroxy derivatives.
Scientific Research Applications
7,8-Dihydroxy-6-methoxycoumarin 5-beta-D-Glucoside has been extensively studied for its applications in various fields:
Chemistry: It serves as a precursor for the synthesis of other bioactive compounds.
Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 7,8-Dihydroxy-6-methoxycoumarin 5-beta-D-Glucoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Anticancer Properties: The compound induces apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Fraxetin (7,8-Dihydroxy-6-methoxycoumarin): A closely related compound with similar antioxidant properties.
Esculetin (6,7-Dihydroxycoumarin): Another coumarin derivative known for its anti-inflammatory and anticancer activities.
Uniqueness: 7,8-Dihydroxy-6-methoxycoumarin 5-beta-D-Glucoside is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone counterparts.
Properties
Molecular Formula |
C16H18O11 |
---|---|
Molecular Weight |
386.31 g/mol |
IUPAC Name |
7,8-dihydroxy-6-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C16H18O11/c1-24-15-11(22)10(21)13-5(2-3-7(18)26-13)14(15)27-16-12(23)9(20)8(19)6(4-17)25-16/h2-3,6,8-9,12,16-17,19-23H,4H2,1H3/t6-,8-,9+,12-,16+/m1/s1 |
InChI Key |
BAZWWTPGKHBBQD-YEHKCIQMSA-N |
Isomeric SMILES |
COC1=C(C2=C(C(=C1O)O)OC(=O)C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
COC1=C(C2=C(C(=C1O)O)OC(=O)C=C2)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
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